Home > Products > Screening Compounds P79539 > 1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine
1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine -

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine

Catalog Number: EVT-5054825
CAS Number:
Molecular Formula: C21H25N5
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This compound is a charge-neutral iron(II) complex that acts as a low-spin complex. It features a distorted pseudooctahedral coordination environment around the iron ion. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound features a complex fused ring system incorporating a 1H-pyrazol-4-yl substructure. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound contains a 1H-pyrazol-4-yl group and has shown potential inhibitory action against human prostaglandin reductase (PTGR2) through molecular docking studies. []

6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl][1,2,4] triazolo[3,4-b][1,3,4] thiadiazole

  • Compound Description: This water-insoluble compound has shown enhanced bioavailability when encapsulated in chitosan nanoparticles. [] The encapsulated form showed significant cytotoxic potential against C6 cell lines, exhibiting a five-fold increase in potency compared to the non-encapsulated drug. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: This compound is a potent and selective Akt inhibitor, demonstrating promising anticancer activity and improved cutaneous safety compared to earlier Akt inhibitors. [] It exhibits a 24-fold selectivity for Akt1 over Akt2, which may contribute to its reduced cutaneous toxicity. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound contains a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone core with a thieno[2,3-d]pyrimidine substituent. []

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)- 6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: This compound, confirmed to have an E stereochemistry, exhibits fungicidal activity. []

1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine

  • Compound Description: This compound acts as a potent and selective antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] It is considered a prototype for a new class of migraine treatments. [] Intravenous administration of this compound has shown efficacy in treating acute migraine headaches in clinical trials. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound exhibits a unique Z-shaped molecular conformation due to the specific orientation of its benzene, quinazoline, and pyrazole rings. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This compound is notable for its central eight-membered ring that deviates from the ideal boat conformation. [] This deviation arises from the twist in the bond between the exo-ethylene group and the adjacent nitrogen atom due to steric hindrance. []

trans-3-(5-Methylisoxazol-3-yl)-3,4-dihydro-2H-naphtho(2,3-e)(1,3)oxazines

  • Compound Description: This family of compounds was synthesized diastereoselectively using a green chemistry approach employing nano-SiO2/HClO4 as a catalyst. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: The molecular structure of this compound, determined by X-ray crystallography, reveals a nearly planar pyrazolo[3,4-b]pyridine system. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: Initially identified as a kinase inhibitor, this compound has been shown to act as a novel GPR39 agonist. [] Its activity at GPR39 is subject to probe-dependent and pathway-dependent allosteric modulation by zinc. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed as a potential treatment for severe asthma. []

5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine (ADX88178)

  • Compound Description: This compound acts as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4). []

Properties

Product Name

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine

IUPAC Name

1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C21H25N5/c1-16-6-7-18(13-17(16)2)21-19(14-23-24-21)15-25-9-11-26(12-10-25)20-5-3-4-8-22-20/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,24)

InChI Key

IJGWBLPQNWAUHS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCN(CC3)C4=CC=CC=N4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCN(CC3)C4=CC=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.